molecular formula C16H16Cl2N2O2 B5817941 1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine

1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine

Cat. No. B5817941
M. Wt: 339.2 g/mol
InChI Key: BBMIIJPBALFQTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine (DFP) is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of calmodulin (CaM), a calcium-binding protein that plays a crucial role in many cellular processes. The unique structure of DFP makes it an attractive molecule for studying the biochemical and physiological effects of CaM inhibition.

Mechanism of Action

1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine inhibits the activity of CaM by binding to its hydrophobic pocket, which is responsible for binding to calcium ions. This prevents CaM from activating its downstream targets, leading to a decrease in cellular activity. The mechanism of action of 1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine has been extensively studied using biochemical and biophysical techniques, such as X-ray crystallography and nuclear magnetic resonance spectroscopy.
Biochemical and Physiological Effects
1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of CaM-dependent enzymes, leading to a decrease in cellular activity. 1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine has also been shown to affect the release of neurotransmitters, such as dopamine and acetylcholine, in the brain. Additionally, 1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine has been shown to modulate the activity of ion channels, such as the NMDA receptor, which plays a crucial role in synaptic plasticity and learning.

Advantages and Limitations for Lab Experiments

1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine has several advantages for use in lab experiments. It is a potent and selective inhibitor of CaM, making it a valuable tool for studying the role of CaM in cellular processes. Additionally, 1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine is relatively stable and easy to handle, making it a convenient compound for use in lab experiments. However, there are also limitations to using 1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine. It can be toxic at high concentrations, and its effects on cellular processes may not be specific to CaM inhibition.

Future Directions

There are several future directions for research involving 1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine. One area of interest is the development of more potent and selective CaM inhibitors. Additionally, 1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine could be used to study the role of CaM in disease states, such as Alzheimer's disease and Parkinson's disease. Finally, 1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine could be used to investigate the role of CaM in other cellular processes, such as cell division and apoptosis.
In conclusion, 1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine is a valuable compound for studying the role of calmodulin in cellular processes. Its unique structure and potent inhibitory activity make it a valuable tool for scientific research. However, further studies are needed to fully understand its biochemical and physiological effects and to develop more potent and selective CaM inhibitors.

Synthesis Methods

1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine can be synthesized using a variety of methods, but the most commonly used approach involves the reaction of 2,4-dichlorobenzyl chloride with 2-furoylpiperazine in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure 1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine.

Scientific Research Applications

1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine has been used extensively in scientific research to study the role of CaM in various cellular processes. It has been shown to inhibit the activity of CaM-dependent enzymes, such as myosin light chain kinase and CaM kinase II. 1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine has also been used to investigate the role of CaM in synaptic plasticity, learning, and memory.

properties

IUPAC Name

[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2/c17-13-4-3-12(14(18)10-13)11-19-5-7-20(8-6-19)16(21)15-2-1-9-22-15/h1-4,9-10H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMIIJPBALFQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.